![molecular formula C19H23N3O4S B2408764 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2185590-45-6](/img/structure/B2408764.png)
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
Research into heterocyclic compounds containing a sulfonamido moiety, analogous to the structure of interest, has demonstrated promising antibacterial properties. Specifically, a study by Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds aiming at antibacterial use. Their investigation highlighted compounds with significant antibacterial activity, underscoring the potential of sulfonamido moieties in developing new antibacterial agents (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Cancer Research
In the realm of cancer research, sulfonamide derivatives have been explored for their cytotoxic and potential anticancer activities. Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides, investigating their effects on tumor and non-tumor cell lines. Their findings indicated that certain derivatives exhibited selective cytotoxicity, suggesting a basis for further cancer therapeutic development (K. Kucukoglu et al., 2016).
Enzyme Inhibition
The investigation of sulfonamide derivatives for enzyme inhibition has been a significant area of research. Sulfonamides have been studied for their inhibitory effects on enzymes like carbonic anhydrase, crucial for various biochemical processes. The study by Büyükkıdan et al. (2017) synthesized sulfonamide derivatives, testing their inhibition on human carbonic anhydrase isoenzymes I and II, revealing effective inhibitory activity and suggesting applications in treating conditions associated with enzyme dysregulation (Nurgün Büyükkıdan et al., 2017).
Neurological Applications
The potential of N-alkylated arylsulfonamides in treating central nervous system (CNS) disorders has also been explored. Canale et al. (2016) identified compounds with potent 5-HT7 receptor antagonist properties and multimodal 5-HT/dopamine receptor ligand capabilities. Their research demonstrated antidepressant-like and pro-cognitive properties in vivo, indicating the promise of sulfonamide derivatives in developing therapies for CNS disorders (V. Canale et al., 2016).
Antiviral Research
Sulfonamide-based compounds have been investigated for their antiviral properties, particularly against viruses like HSV-1. Dawood et al. (2011) synthesized derivatives with significant reductions in viral plaques of Herpes simplex type-1, showcasing the antiviral potential of sulfonamide-based heterocycles (K. Dawood et al., 2011).
Mechanism of Action
Target of Action
It’s known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Pyrazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a wide range of biological processes .
Pharmacokinetics
It’s known that the pharmacokinetic properties of pyrazole derivatives can be commensurate with various methods of administration .
Result of Action
Pyrazole derivatives are known to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c23-27(24,15-5-6-18-19(11-15)26-10-9-25-18)20-7-8-22-17(14-3-4-14)12-16(21-22)13-1-2-13/h5-6,11-14,20H,1-4,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNDWDJVTHPVBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

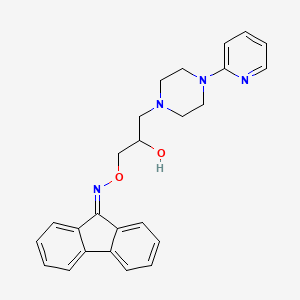
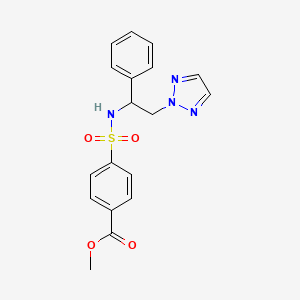
![[(Z)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea](/img/structure/B2408685.png)

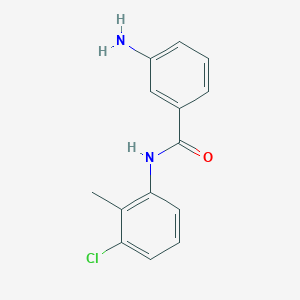
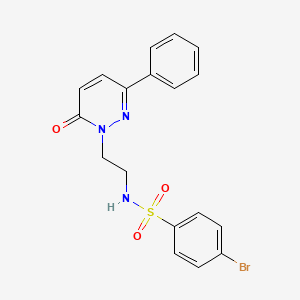

![Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2408694.png)
![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408696.png)
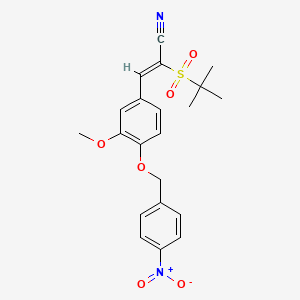
![Ethyl 3-(4-chlorophenyl)-5-[(4-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408700.png)
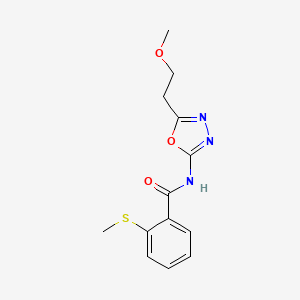
![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B2408702.png)
![N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2408704.png)